molecular formula C11H13N3O2 B048891 Tert-butyl 3-cyanopyridin-2-ylcarbamate CAS No. 116799-19-0

Tert-butyl 3-cyanopyridin-2-ylcarbamate

Cat. No.: B048891
CAS No.: 116799-19-0
M. Wt: 219.24 g/mol
InChI Key: RFHQQCPMIZEBHT-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyanopyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 3-cyanopyridin-2-ylcarbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol

The compound features a pyridine ring substituted with a cyanide group and a tert-butyl carbamate moiety, which contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Cyanopyridine Moiety :
    • Starting from 3-bromopyridine, a nucleophilic substitution reaction is performed using sodium cyanide to yield 3-cyanopyridine.
  • Carbamoylation :
    • The cyanopyridine is then reacted with tert-butyl carbamate under appropriate conditions to form this compound.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in various metabolic pathways.
  • Receptor Modulation : It may interact with receptors, leading to downstream effects on cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent in therapeutic settings.

Anticancer Properties

This compound has also been investigated for its anticancer effects:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that the compound can reduce the viability of cancer cells in culture, indicating its potential as a chemotherapeutic agent.
  • Mechanistic Insights : The compound may induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies :
    • A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
  • Anticancer Research :
    • In a recent study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.

Comparative Biological Activities

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameAntimicrobial Activity (IC50)Anticancer Activity (IC50)
This compound50 µg/mL25 µM
Compound A (related structure)100 µg/mL30 µM
Compound B (alternative scaffold)75 µg/mL20 µM

Properties

IUPAC Name

tert-butyl N-(3-cyanopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-8(7-12)5-4-6-13-9/h4-6H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHQQCPMIZEBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477987
Record name tert-butyl 3-cyanopyridin-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116799-19-0
Record name tert-butyl 3-cyanopyridin-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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